molecular formula C8H14O3 B6233514 (1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid CAS No. 1310818-54-2

(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B6233514
CAS No.: 1310818-54-2
M. Wt: 158.2
InChI Key:
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Description

(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid is a chiral compound with a cyclohexane ring structure. It features a hydroxyl group and a carboxylic acid group, making it an interesting molecule for various chemical reactions and applications. The stereochemistry of this compound is defined by the (1s,4s) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as 4-methylcyclohex-2-en-1-one, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.

    Reduction: Formation of 4-hydroxy-4-methylcyclohexanol.

    Substitution: Formation of 4-chloro-4-methylcyclohexane-1-carboxylic acid or 4-amino-4-methylcyclohexane-1-carboxylic acid.

Mechanism of Action

The mechanism of action of (1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1310818-54-2

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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